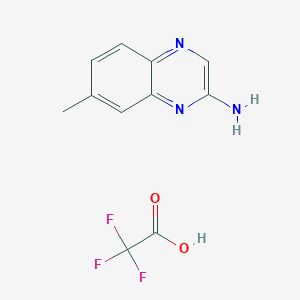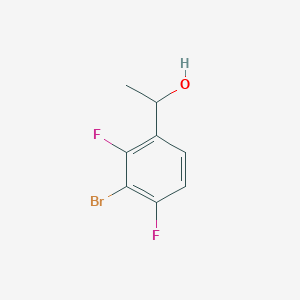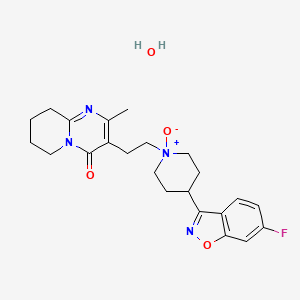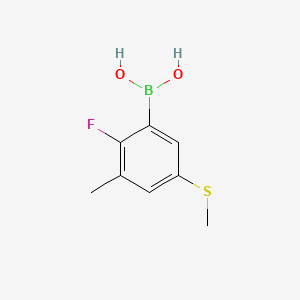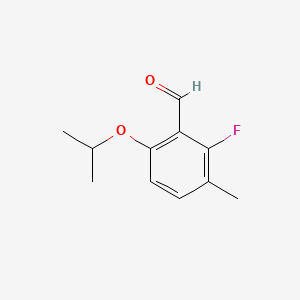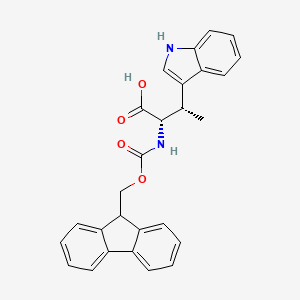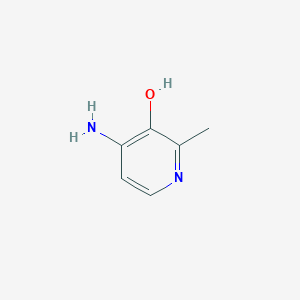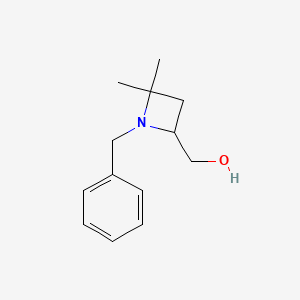
(1-Benzyl-4,4-dimethylazetidin-2-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzyl-4,4-dimethylazetidin-2-YL)methanol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of a benzyl group and a hydroxymethyl group attached to the azetidine ring makes this compound unique and of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-4,4-dimethylazetidin-2-YL)methanol typically involves the reaction of 4,4-dimethylazetidin-2-one with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzyl-4,4-dimethylazetidin-2-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to the corresponding amine using reducing agents like borane-tetrahydrofuran complex (BH3-THF).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or sodium cyanide (NaCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of (1-Benzyl-4,4-dimethylazetidin-2-yl)carboxylic acid.
Reduction: Formation of (1-Benzyl-4,4-dimethylazetidin-2-yl)methanamine.
Substitution: Formation of (1-Azidomethyl-4,4-dimethylazetidin-2-yl)methanol.
Aplicaciones Científicas De Investigación
(1-Benzyl-4,4-dimethylazetidin-2-YL)methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-Benzyl-4,4-dimethylazetidin-2-YL)methanol is not well-defined in the literature. its biological activities are likely due to its ability to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
(4,4-Dimethylazetidin-2-yl)methanol: A structurally similar compound lacking the benzyl group.
(1-Benzyl-4,4-difluoropiperidin-3-yl)methanol: A related compound with a piperidine ring instead of an azetidine ring.
Uniqueness
(1-Benzyl-4,4-dimethylazetidin-2-YL)methanol is unique due to the presence of both a benzyl group and a hydroxymethyl group attached to the azetidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
(1-benzyl-4,4-dimethylazetidin-2-yl)methanol |
InChI |
InChI=1S/C13H19NO/c1-13(2)8-12(10-15)14(13)9-11-6-4-3-5-7-11/h3-7,12,15H,8-10H2,1-2H3 |
Clave InChI |
ZNDUBVLLPDHOCX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(N1CC2=CC=CC=C2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


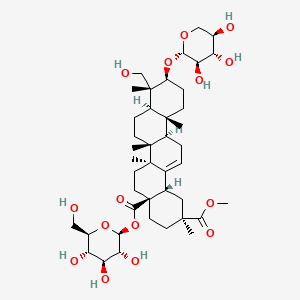
![(4aR,10aS)-8-bromo-1,4,4a,10a-tetrahydropyrano[4,3-b]chromen-10(3H)-one](/img/structure/B14030980.png)
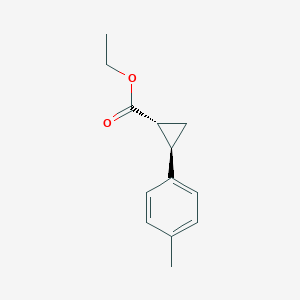
![(1R,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14031010.png)
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14031016.png)

